molecular formula C11H11ClN6O B11846134 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B11846134
M. Wt: 278.70 g/mol
InChI Key: HXCLEFLBRIQJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Alkylation NaH, MeI, MeCN, 0°C → RT, overnight77%
Nucleophilic Substitution K₂CO₃, DMF, MeI, 20°C, 3h47%
Cyclization Formic acid, reflux, 12hN/A
Pd-Catalyzed Coupling Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 100°C12%

Mechanistic Analysis

  • Alkylation : The pyrrolo[2,3-d]pyrimidine core undergoes deprotonation at position 7 using NaH, facilitating nucleophilic attack by methyl iodide . This step is critical for introducing the methyl group that will later host the pyrazole moiety.

  • Pyrazole Attachment : Subsequent coupling reactions (e.g., Suzuki-Miyaura) or alkylation with pyrazole-containing reagents could introduce the ((1-methyl-1H-pyrazol-3-yl)methyl) group .

  • Amination : The amino group at position 2 may arise from reducing a nitro precursor or direct substitution using ammonia or amines .

Key Challenges

  • Selectivity : The presence of multiple reactive sites (e.g., chloro, amino groups) requires careful control of reaction conditions to avoid side reactions.

  • Stability : The fused heterocyclic system may degrade under harsh conditions, necessitating mild reagents and optimized temperatures.

Structural Analogues and Functional Group Transformations

  • Nucleophilic Substitution : The chloro group at position 4 is reactive and can undergo displacement with nucleophiles (e.g., amines, alkoxides) .

  • Acylation : The amino group at position 2 can participate in acylation or alkylation reactions, enabling further functionalization.

By integrating these reaction pathways and optimizing conditions, the target compound can be synthesized efficiently while maintaining structural integrity.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that certain derivatives can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antibiotics . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial potency.

Antidiabetic Effects

In vivo studies have highlighted the potential of pyrrolopyrimidine derivatives in managing hyperglycemia. Compounds related to this compound have been tested for their antihyperglycemic effects, showing beneficial impacts on glucose metabolism .

Case Study 1: Anticancer Activity

In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against various human cancer cell lines. The results demonstrated that certain modifications to the core structure significantly enhanced cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of modified pyrrolopyrimidine compounds. The study found that specific derivatives displayed strong activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This research underlines the potential of these compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and pyrazole-containing molecules. Examples include:

  • 2-Amino-4-chloro-7-(pyrazol-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
  • 2-Amino-4-chloro-7-(1H-pyrazol-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Biological Activity

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and endocrinology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of the compound is C11_{11}H11_{11}ClN6_6O, with a molecular weight of 278.7 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound acts primarily as an androgen receptor (AR) modulator. It has been shown to exhibit both antagonistic and agonistic properties depending on the cellular context. The following mechanisms have been identified:

  • Androgen Receptor Antagonism : The compound demonstrates high affinity for AR and effectively inhibits the proliferation of prostate cancer cell lines, making it a candidate for treating AR-dependent conditions such as prostate cancer .
  • Kinase Inhibition : It has been noted for its inhibitory effects on various kinases, including FLT3 and CDK (cyclin-dependent kinase) pathways, which are critical in cancer cell proliferation and survival .

Biological Activity Data

Biological Activity IC50 Value Target Reference
Androgen Receptor AntagonismLow nanomolarProstate Cancer
FLT3 Inhibition20 nMAcute Myeloid Leukemia (AML)
CDK2/CDK4/CDK6 Inhibition10 nMVarious Cancers
EGFR Inhibition14.8 nMNon-small Cell Lung Cancer

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

  • Prostate Cancer Models : In vitro studies showed that the compound significantly reduced the viability of AR-overexpressing prostate cancer cells, highlighting its potential as a therapeutic agent in AR-dependent malignancies .
  • Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives of this compound exhibited potent inhibition of FLT3, which is crucial for AML pathogenesis. The structure-activity relationship (SAR) indicated the importance of the pyrimidine-fused heterocycle for enhanced activity against FLT3 and CDKs .

Safety Profile and Pharmacokinetics

The safety profile of this compound appears favorable based on preliminary studies. It shows low potential for drug-drug interactions and demonstrates adequate water solubility, which are critical factors for drug development .

Properties

Molecular Formula

C11H11ClN6O

Molecular Weight

278.70 g/mol

IUPAC Name

2-amino-4-chloro-7-[(1-methylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C11H11ClN6O/c1-17-3-2-6(16-17)5-18-8(19)4-7-9(12)14-11(13)15-10(7)18/h2-3H,4-5H2,1H3,(H2,13,14,15)

InChI Key

HXCLEFLBRIQJPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C(=O)CC3=C2N=C(N=C3Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.